molecular formula C21H27NO3 B10766240 5-[2,4,5,6,7-pentadeuterio-3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid

5-[2,4,5,6,7-pentadeuterio-3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid

Cat. No.: B10766240
M. Wt: 346.5 g/mol
InChI Key: UUTHIAPDCFFQKQ-FOZLTFMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UR-144 N-pentanoic acid metabolite-d5 is a deuterated form of the UR-144 N-pentanoic acid metabolite. It is a synthetic cannabinoid that is used primarily as an internal standard for the quantification of UR-144 N-pentanoic acid metabolite by gas chromatography or liquid chromatography-mass spectrometry. This compound contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions, which makes it useful in analytical chemistry for precise measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UR-144 N-pentanoic acid metabolite-d5 involves the incorporation of deuterium atoms into the UR-144 N-pentanoic acid metabolite. This is typically achieved through deuterium exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of UR-144 N-pentanoic acid metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction environments to ensure the consistency and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

UR-144 N-pentanoic acid metabolite-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

UR-144 N-pentanoic acid metabolite-d5 is widely used in scientific research, particularly in the fields of:

    Chemistry: As an internal standard for analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry.

    Biology: In studies involving the metabolism and detection of synthetic cannabinoids.

    Medicine: For forensic and toxicological analysis to detect the presence of synthetic cannabinoids in biological samples.

    Industry: In the development and quality control of synthetic cannabinoid products .

Mechanism of Action

The mechanism of action of UR-144 N-pentanoic acid metabolite-d5 involves its interaction with cannabinoid receptors. UR-144, the parent compound, is a potent synthetic cannabinoid that preferentially binds to the peripheral cannabinoid receptor 2 over the central cannabinoid receptor 1. This binding leads to various physiological effects, including modulation of neurotransmitter release and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UR-144 N-pentanoic acid metabolite-d5 is unique due to its deuterated form, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable in forensic and toxicological applications where accurate quantification is essential .

Properties

Molecular Formula

C21H27NO3

Molecular Weight

346.5 g/mol

IUPAC Name

5-[2,4,5,6,7-pentadeuterio-3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid

InChI

InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24)/i5D,6D,9D,10D,13D

InChI Key

UUTHIAPDCFFQKQ-FOZLTFMXSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H]

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C

Origin of Product

United States

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